2,3-dihydro-1H-indol-1-yl{5-[(4-nitro-1H-pyrazol-1-yl)methyl]furan-2-yl}methanone
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Overview
Description
2,3-DIHYDRO-1H-INDOL-1-YL{5-[(4-NITRO-1H-PYRAZOL-1-YL)METHYL]-2-FURYL}METHANONE is a complex organic compound that features an indole and pyrazole moiety. Indole derivatives are known for their diverse biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial properties . The presence of the nitro group on the pyrazole ring further enhances its potential reactivity and biological activity.
Preparation Methods
The synthesis of 2,3-DIHYDRO-1H-INDOL-1-YL{5-[(4-NITRO-1H-PYRAZOL-1-YL)METHYL]-2-FURYL}METHANONE can be achieved through several synthetic routes. One common method involves the Tscherniac-Einhorn reaction, where indoline reacts with 2-(hydroxymethyl)isoindoline-1,3-dione using concentrated sulfuric acid as a catalyst . This is followed by hydrolysis to convert the phthalimido group to an amino group. Industrial production methods often involve multi-step synthesis, including the formation of intermediate compounds and subsequent functional group modifications .
Chemical Reactions Analysis
2,3-DIHYDRO-1H-INDOL-1-YL{5-[(4-NITRO-1H-PYRAZOL-1-YL)METHYL]-2-FURYL}METHANONE undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced using reagents like hydrogen gas in the presence of a palladium catalyst.
Substitution: Electrophilic substitution reactions can occur on the indole ring due to its electron-rich nature. Common reagents used in these reactions include hydrogen gas, palladium catalysts, and various acids and bases.
Scientific Research Applications
2,3-DIHYDRO-1H-INDOL-1-YL{5-[(4-NITRO-1H-PYRAZOL-1-YL)METHYL]-2-FURYL}METHANONE has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential antiviral and antimicrobial properties.
Medicine: Investigated for its anticancer and anti-inflammatory activities.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2,3-DIHYDRO-1H-INDOL-1-YL{5-[(4-NITRO-1H-PYRAZOL-1-YL)METHYL]-2-FURYL}METHANONE involves its interaction with various molecular targets. The indole moiety can bind to multiple receptors, influencing biological pathways such as inflammation and cell proliferation . The nitro group on the pyrazole ring can undergo reduction, leading to the formation of reactive intermediates that interact with cellular components .
Comparison with Similar Compounds
Similar compounds to 2,3-DIHYDRO-1H-INDOL-1-YL{5-[(4-NITRO-1H-PYRAZOL-1-YL)METHYL]-2-FURYL}METHANONE include other indole derivatives and pyrazole-containing compounds. These compounds share similar biological activities but differ in their specific molecular structures and reactivity. For example:
Indole-3-acetic acid: A plant hormone with different biological functions.
5-Fluoro-3-phenyl-1H-indole-2-carbonyl derivatives: Known for their antiviral properties
Properties
Molecular Formula |
C17H14N4O4 |
---|---|
Molecular Weight |
338.32 g/mol |
IUPAC Name |
2,3-dihydroindol-1-yl-[5-[(4-nitropyrazol-1-yl)methyl]furan-2-yl]methanone |
InChI |
InChI=1S/C17H14N4O4/c22-17(20-8-7-12-3-1-2-4-15(12)20)16-6-5-14(25-16)11-19-10-13(9-18-19)21(23)24/h1-6,9-10H,7-8,11H2 |
InChI Key |
XJWWCROVPHWPIU-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(C2=CC=CC=C21)C(=O)C3=CC=C(O3)CN4C=C(C=N4)[N+](=O)[O-] |
Origin of Product |
United States |
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